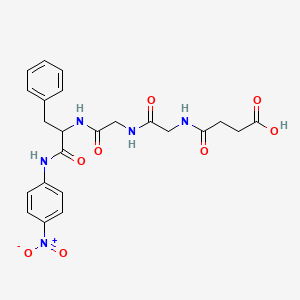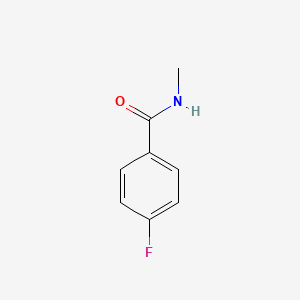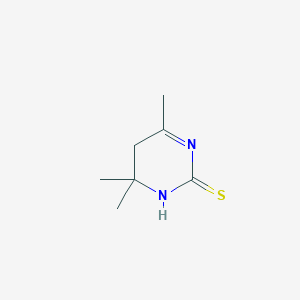
Magnesium, bromohexyl-
説明
Magnesium, bromohexyl- is a useful research compound. Its molecular formula is C6H13BrMg and its molecular weight is 189.38 g/mol. The purity is usually 95%.
The exact mass of the compound Magnesium, bromohexyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium, bromohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, bromohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Asthma Treatment
Magnesium sulfate, related to magnesium bromohexyl, has been explored for its potential to improve outcomes in acute asthma cases. Studies have found that it can produce bronchodilation, enhancing the effects of standard treatments in severe acute asthma cases. However, its routine use in all acute asthma patients in emergency departments is not clearly supported (Rowe et al., 2000).
2. Bone Tissue Engineering
Research indicates that magnesium oxide (MgO), a compound related to magnesium bromohexyl, significantly enhances osteoblast adhesion and proliferation on hydroxyapatite-poly (l-lactic acid) (PLLA) nanocomposites. This finding is promising for orthopedic tissue engineering applications (Hickey et al., 2015).
3. Biomedical Applications of Magnesium-based Composites
Magnesium-based biocomposites and bioalloys have been used in various biomedical applications such as bone fixation and dental implants. Their mechanical properties and corrosion behavior are crucial for these applications. Reinforcements like MgO improve their bioactivity and mechanical properties (Ali et al., 2019).
4. Intracellular Magnesium Quantification
A highly Mg2+-selective fluorescent dye has been developed for detecting and quantifying total magnesium in cells. This innovation is significant for biological and biomedical research, offering a more sensitive alternative to traditional methods like flame atomic absorption spectroscopy (Sargenti et al., 2017).
5. Respiratory Function Improvement
Studies have shown that magnesium can relax bronchial smooth muscle, which is beneficial in treating asthma and possibly other respiratory conditions. This relaxation effect is due to magnesium's ability to inhibit Ca2+ influx in the muscle cells (Gourgoulianis et al., 2001).
作用機序
Hexylmagnesium bromide, also known as magnesium;hexane;bromide or Magnesium, bromohexyl-, is an organomagnesium compound that plays a significant role in organic synthesis .
Target of Action
The primary targets of Hexylmagnesium bromide are various electrophiles, such as carbonyl compounds . These electrophiles are chemical species that tend to accept electrons and form new chemical bonds.
Mode of Action
Hexylmagnesium bromide interacts with its targets through a process known as the Grignard reaction . In this reaction, the Hexylmagnesium bromide, acting as a nucleophile, adds to the electrophilic carbon atom of the carbonyl group . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Grignard reaction involving Hexylmagnesium bromide affects the biochemical pathway of carbonyl compound synthesis . The addition of Hexylmagnesium bromide to carbonyl compounds leads to the formation of alcohols or carboxylic acids . These products are key intermediates in various biochemical pathways and play crucial roles in the synthesis of pharmaceuticals, natural products, and other organic compounds .
Pharmacokinetics
It’s important to note that the compound’s bioavailability and pharmacokinetic behavior would be significantly influenced by its chemical properties, including its reactivity and the nature of the solvent used .
Result of Action
The action of Hexylmagnesium bromide results in the formation of new organic compounds. Specifically, it can add to various electrophiles, such as carbonyl compounds, to form alcohols or carboxylic acids . These products are commonly used in the synthesis of pharmaceuticals, natural products, and other organic compounds .
Action Environment
The action, efficacy, and stability of Hexylmagnesium bromide are influenced by several environmental factors. For instance, the compound is typically prepared and used in anhydrous solvents like diethyl ether . The presence of water or other protic substances can lead to the decomposition of the compound . Furthermore, the temperature of the environment can affect the solubility of the compound and the rate of the Grignard reaction .
Safety and Hazards
将来の方向性
Magnesium and its alloys are considered potential candidates for next-generation energy storage systems due to their potential high-energy density, intrinsic safety features, and cost-effectiveness . The development of Mg-based materials is further discussed to identify the challenges that need to be addressed .
特性
IUPAC Name |
magnesium;hexane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFCBBSYZJPPIV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884011 | |
| Record name | Magnesium, bromohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3761-92-0 | |
| Record name | Magnesium, bromohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3761-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the typical reaction mechanism of Hexylmagnesium Bromide with other compounds?
A1: Hexylmagnesium bromide (C6H13MgBr) acts as a nucleophile, attacking electrophilic sites in various molecules. The carbon atom bonded to the magnesium is highly nucleophilic due to the polarized C-Mg bond. This enables it to react with a range of electrophiles, such as aldehydes, ketones, esters, and epoxides, forming new carbon-carbon bonds. For example, in the synthesis of aroma aldehydes, hexylmagnesium bromide reacts with iododioxolane, effectively extending the carbon chain by three units [].
Q2: Are there specific examples showcasing the utility of Hexylmagnesium Bromide in synthesis?
A2: Yes, several examples highlight its versatility:
- Synthesis of aroma aldehydes: Hexylmagnesium bromide reacts with iododioxolane, followed by hydrolysis, to yield aldehydes like 3(Z)-hexenal and 3(Z)-nonenal, key components of melon aroma [].
- Synthesis of Unsymmetric Organotin(IV) Derivatives: Hexylmagnesium bromide reacts with various organotin(IV) chlorides to produce unsymmetric tetraorganotin(IV) compounds. These compounds serve as valuable precursors for synthesizing other organotin(IV) chlorides with potential industrial and medicinal applications [].
Q3: What are the analytical techniques commonly employed to characterize and quantify Hexylmagnesium Bromide and its reaction products?
A3: Researchers utilize a combination of techniques to analyze hexylmagnesium bromide and its derivatives:
- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups, while nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and even 119Sn for organotin compounds, provides detailed structural information [, ].
- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation patterns, providing further confirmation of the synthesized compounds' identity and purity [].
- Chromatography: Gas chromatography (GC) coupled with various detectors, such as flame photometric detectors (FPD) or mass selective detectors (MSD), is employed to separate, identify, and quantify organotin compounds, particularly in environmental samples like sediments [, ].
Q4: What safety considerations should be taken into account when working with Hexylmagnesium Bromide?
A4: Being a Grignard reagent, hexylmagnesium bromide is highly reactive towards water and protic solvents, potentially leading to exothermic reactions and flammable gas evolution. Proper handling techniques, including working under inert atmosphere and using appropriate protective equipment, are essential for laboratory safety.
Q5: How does the structure of Hexylmagnesium Bromide influence its reactivity?
A5: The key structural features impacting its reactivity are:
Q6: Are there any studies concerning the environmental impact of Hexylmagnesium Bromide or its byproducts?
A6: While the provided papers do not directly address the environmental impact of hexylmagnesium bromide itself, one study focuses on the environmental analysis of tributyltin (TBT) [, ]. This research highlights the importance of analytical techniques for monitoring the presence of organotin compounds in environmental matrices, emphasizing the need for responsible waste management practices to minimize potential ecological risks associated with these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)





![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)


